Ethyl 2-(4-aminocyclohexyl)acetate

Overview

Description

Ethyl 2-(4-aminocyclohexyl)acetate (EACA) is a cyclic amine ester used in the synthesis of a variety of compounds. It is a versatile building block for organic synthesis and has been used in the synthesis of diverse compounds. It is a stable compound and has a wide range of applications in the chemical and pharmaceutical industries. EACA is also used in the synthesis of heterocyclic compounds, such as benzodiazepines, barbiturates, and other drugs.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, closely related to Ethyl 2-(4-aminocyclohexyl)acetate, was synthesized and characterized using various analytical techniques. This included elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction. Such methods are crucial for understanding the structural and chemical properties of complex organic compounds (Sapnakumari et al., 2014).

Solvent Effects on Solubility

The solubility of compounds closely related to this compound, such as 2-amino-3-methylbenzoic acid, in various solvents was studied. Understanding the solubility in different solvents is vital for the compound's purification and application in various scientific research contexts (Zhu et al., 2019).

Molecular Docking and Inhibition Studies

Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, similar in structure to this compound, were synthesized and analyzed for α-glucosidase and β-glucosidase inhibition activities. Molecular docking studies of these compounds revealed insights into their bonding modes at the enzyme's active sites, which is essential for designing potent enzyme inhibitors (Babar et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally similar to this compound, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, were studied. These compounds have applications in various synthetic procedures, including the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).

Bioactive Potential of Derivatives

Research on the bioactive potentials of secondary metabolites, including compounds like this compound, was conducted. This involved isolation and characterization of compounds from mollusks and assessing their antioxidant and anti-inflammatory activities, demonstrating the potential medicinal applications of these derivatives (Chakraborty & Joy, 2019).

Mechanism of Action

Target of Action

Ethyl 2-(4-aminocyclohexyl)acetate is primarily targeted towards dopamine receptors . Dopamine receptors are a class of G-protein coupled receptors, and five subtypes of dopamine receptors have been found (D1, D2, D3, D4, and D5) . These receptors are involved in many neurological processes including movement, cognition, memory, and learning .

Mode of Action

The compound interacts with dopamine receptors, leading to changes in intracellular cyclic adenosine monophosphate levels . Specifically, activation of D1 and D5 receptors increases these levels, while activation of D2, D3, and D4 receptors reduces them .

Biochemical Pathways

The interaction of this compound with dopamine receptors affects the signaling pathway of these receptors, which in turn regulates many important behaviors in the nerve signaling pathway . Different regions of dopamine receptors play different roles .

Result of Action

The molecular and cellular effects of this compound’s action are related to its interaction with dopamine receptors. Abnormalities in dopamine receptor signaling can cause neuropsychiatric disorders such as social phobia, Parkinson’s disease, addiction to drug abuse, and schizophrenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2-8°C . It is also slightly soluble in methanol , indicating that its solubility could affect its action and efficacy.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-aminocyclohexyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of dopamine receptor ligands. It interacts with various enzymes and proteins involved in neurotransmitter pathways. For instance, it is known to interact with dopamine receptors, which are G-protein coupled receptors involved in numerous neurological processes. The nature of these interactions often involves binding to the receptor sites, influencing the receptor’s activity and downstream signaling pathways .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can lead to changes in intracellular cyclic adenosine monophosphate (cAMP) levels, affecting gene expression and metabolic activities within the cell . Additionally, it may impact cell proliferation and differentiation, particularly in neuronal cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to dopamine receptors, leading to either inhibition or activation of these receptors, depending on the specific subtype. This binding can result in altered cAMP levels, which in turn affects various downstream signaling pathways and gene expression patterns . The compound’s ability to modulate receptor activity makes it a valuable tool in studying neurological processes and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmospheric conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter pathways without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruptions in normal cellular functions . Understanding the dosage thresholds and safety profiles is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid biosynthesis genes, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, particularly in neuronal tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function

Properties

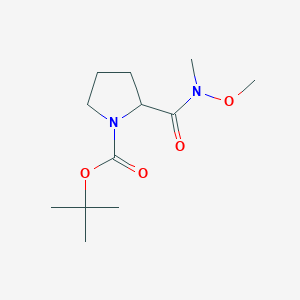

IUPAC Name |

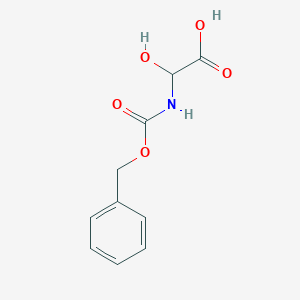

ethyl 2-(4-aminocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVCDGKSVSHGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238521 | |

| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76308-28-6 | |

| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexaneacetic acid, 4-amino-, ethyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)